molecular formula C22H24N2O4S B2499885 N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine CAS No. 862738-77-0

N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine

Cat. No.: B2499885
CAS No.: 862738-77-0
M. Wt: 412.5
InChI Key: CODGFHRVFBGPQM-UHFFFAOYSA-N
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Description

N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research into the synthesis and reactivity of compounds structurally related to "N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine" has been explored through various methodologies. For instance, the synthesis of N-Methyl- and N-Alkylamines through reductive amination using cobalt oxide nanoparticles showcases a method potentially applicable to derivatives of tetrahydrofuran compounds (Senthamarai et al., 2018). Electrochemically initiated oxidative amination of benzoxazoles presents another avenue for functionalization that could be relevant to the target compound (Gao et al., 2014).

Catalysis and Polymerization

The use of N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine, initiated by commercial aminoalcohols, could offer insights into the polymerization potential of compounds containing tetrahydrofuran and tosyl groups (Bakkali-Hassani et al., 2018).

Analytical and Bioactive Studies

Analytical techniques for characterizing compounds with similar complexity, such as the quantification of methylglyoxal, a reactive alpha-oxoaldehyde, in biological samples, could be relevant for studying the bioactivity of "this compound" and its derivatives (Nemet et al., 2006).

Biomass Conversion

The transformation of furan-derived ketones into tetrahydrofuran (THF)-derived amines using Pd/Al2O3 catalysts, with ammonia or amines as a nitrogen source and molecular hydrogen as a reducing agent, showcases an efficient system that could be applied to biomass-derived compounds (Jiang et al., 2019).

Properties

IUPAC Name

2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-15-9-11-18(12-10-15)29(25,26)22-21(23-14-17-7-5-13-27-17)28-20(24-22)19-8-4-3-6-16(19)2/h3-4,6,8-12,17,23H,5,7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODGFHRVFBGPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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